8-Methoxy-3-phenyl-2H-1-benzopyran
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Overview
Description
8-Methoxy-3-phenyl-2H-1-benzopyran is a compound belonging to the class of benzopyrans, which are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-phenyl-2H-1-benzopyran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-phenylpropanoic acid with methoxyphenol in the presence of a dehydrating agent can yield the desired benzopyran structure .
Industrial Production Methods: Industrial production of benzopyrans often involves the use of catalytic processes to enhance yield and efficiency. For example, platinum-catalyzed hydroarylation of alkynones can be employed to form chromene intermediates, which can then be further modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the benzopyran ring to a more saturated form, such as chroman.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans .
Scientific Research Applications
8-Methoxy-3-phenyl-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For instance, benzopyrans have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Properties
CAS No. |
88039-98-9 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
8-methoxy-3-phenyl-2H-chromene |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-5-8-13-10-14(11-18-16(13)15)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
InChI Key |
XWQDCRYUNPEBDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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